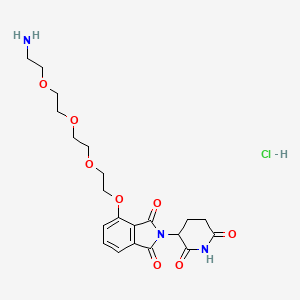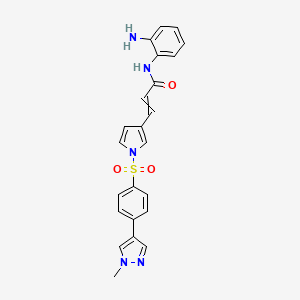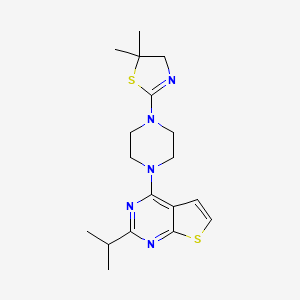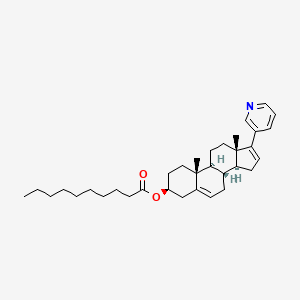![molecular formula C17H13BrN3Na4O5P B15073806 tetrasodium;5-[[[(1R)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]quinoxaline-2,3-diolate](/img/structure/B15073806.png)
tetrasodium;5-[[[(1R)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]quinoxaline-2,3-diolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrasodium;5-[[[(1R)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]quinoxaline-2,3-diolate is a synthetic and biologically active compound. It is known for its role as an antagonist of NMDA receptors, specifically inhibiting NMDA (NR1+NR2A) receptors . This compound is utilized primarily in research settings to study the function and modulation of NMDA receptors.
準備方法
The synthesis of tetrasodium;5-[[[(1R)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]quinoxaline-2,3-diolate involves several steps, including the formation of the quinoxaline core and subsequent functionalization. The synthetic route typically includes:
Formation of the Quinoxaline Core: This involves the condensation of an o-phenylenediamine with a dicarbonyl compound.
Bromination: Introduction of the bromine atom to the phenyl ring.
Amination: Attachment of the amino group to the ethyl side chain.
Phosphonation: Introduction of the phosphonatomethyl group.
Sodium Salt Formation: Conversion to the tetrasodium salt form for increased solubility and stability.
化学反応の分析
Tetrasodium;5-[[[(1R)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]quinoxaline-2,3-diolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline core to dihydroquinoxaline derivatives.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The phosphonatomethyl group can undergo hydrolysis to form phosphonic acid derivatives.
科学的研究の応用
Tetrasodium;5-[[[(1R)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]quinoxaline-2,3-diolate is widely used in scientific research, particularly in the following areas:
Chemistry: As a model compound for studying the reactivity of quinoxaline derivatives.
Biology: To investigate the role of NMDA receptors in various physiological and pathological processes.
Medicine: Potential therapeutic applications in neurological disorders due to its NMDA receptor antagonistic properties.
Industry: Used in the development of new materials and chemical processes.
作用機序
The compound exerts its effects by binding to the NMDA receptor, specifically the NR1+NR2A subunits, and inhibiting their activity. This inhibition prevents the influx of calcium ions, which is crucial for synaptic plasticity and memory formation. The molecular targets include the glutamate binding site on the NMDA receptor, and the pathways involved are primarily related to synaptic transmission and neuroprotection .
類似化合物との比較
Tetrasodium;5-[[[(1R)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]quinoxaline-2,3-diolate is unique due to its high selectivity for NMDA (NR1+NR2A) receptors over other subtypes. Similar compounds include:
NVP-AAM077: Another NMDA receptor antagonist with different selectivity profiles.
MK-801: A non-competitive NMDA receptor antagonist with broader activity.
AP5: A competitive NMDA receptor antagonist with different binding characteristics.
特性
分子式 |
C17H13BrN3Na4O5P |
|---|---|
分子量 |
542.1 g/mol |
IUPAC名 |
tetrasodium;5-[[[(1R)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]quinoxaline-2,3-diolate |
InChI |
InChI=1S/C17H17BrN3O5P.4Na/c1-9(10-5-7-11(18)8-6-10)19-17(27(24,25)26)12-3-2-4-13-14(12)21-16(23)15(22)20-13;;;;/h2-9,17,19H,1H3,(H,20,22)(H,21,23)(H2,24,25,26);;;;/q;4*+1/p-4/t9-,17?;;;;/m1..../s1 |
InChIキー |
QBVOZIDKUFSQIL-KSPCQCAYSA-J |
異性体SMILES |
C[C@H](C1=CC=C(C=C1)Br)NC(C2=C3C(=CC=C2)N=C(C(=N3)[O-])[O-])P(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
正規SMILES |
CC(C1=CC=C(C=C1)Br)NC(C2=C3C(=CC=C2)N=C(C(=N3)[O-])[O-])P(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(5-bromo-2-hydroxyphenyl)methylideneamino]benzenesulfonamide](/img/structure/B15073728.png)
![2-[(2R)-4-[7-(8-methylnaphthalen-1-yl)-2-[[(2R)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile](/img/structure/B15073731.png)








![2-(1,3-Benzothiazol-2-yl)-3-[2-(4-fluorophenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B15073783.png)

![N-[2-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethoxy]ethyl]-3-(4-methyl-2,5-dioxofuran-3-yl)propanamide](/img/structure/B15073809.png)
![2-[(9R)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[[2-[(9R)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]acetamide](/img/structure/B15073810.png)
